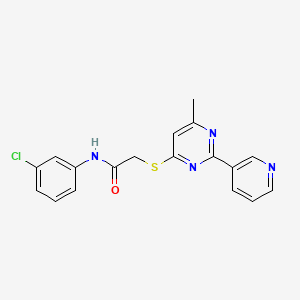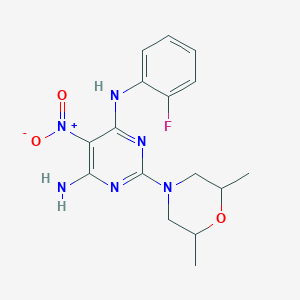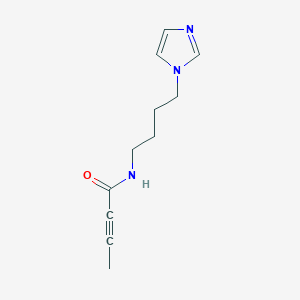
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate is not fully understood, but it is believed to involve modulation of protein conformation and activity. It has been shown to bind to a variety of targets, including the kinase domains of several protein kinases and the ligand-binding domains of certain G protein-coupled receptors.
Biochemical and Physiological Effects:
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several protein kinases, including JAK2, FLT3, and c-Met. It has also been shown to modulate the activity of certain G protein-coupled receptors, including the adenosine A2A receptor. In addition, it has been found to have anti-inflammatory effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have activity against a variety of targets. However, it also has some limitations. It is not highly selective for specific targets, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a tool for studying protein conformation and activity. Future research could focus on identifying specific targets and developing more selective analogs of this compound. Finally, it could also be explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Méthodes De Synthèse
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common synthesis method involves reacting 6-fluoronicotinic acid with tert-butyl 2,6-dimethylpiperazine-1-carboxylate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have activity against a variety of targets, including protein kinases, G protein-coupled receptors, and ion channels. It has also been studied as a potential anti-inflammatory agent.
Propriétés
IUPAC Name |
tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-11-9-20(15(22)13-6-7-14(18)19-8-13)10-12(2)21(11)16(23)24-17(3,4)5/h6-8,11-12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCQYPLQJVSIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(6-fluoropyridine-3-carbonyl)-2,6-dimethylpiperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2842762.png)



![N-(3-(tert-butyl)isoxazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2842767.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2842771.png)



![(6-methyl-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2842778.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842780.png)
![2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2842781.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2842783.png)